(2-((Difluoromethyl)thio)phenyl)(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone
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Overview
Description
(2-((Difluoromethyl)thio)phenyl)(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone is a complex organic compound that features a combination of difluoromethylthio, phenyl, dioxido, thiophenyl, and thiazepan groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-((Difluoromethyl)thio)phenyl)(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone typically involves multi-step organic reactions. The process may start with the preparation of the thiazepan ring, followed by the introduction of the thiophenyl group, and finally the attachment of the difluoromethylthio and phenyl groups. Common reagents used in these steps include thionyl chloride, thiophenol, and difluoromethylating agents.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of high-pressure reactors, advanced purification techniques such as chromatography, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur-containing groups.
Reduction: Reduction reactions may target the carbonyl group in the methanone moiety.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology
Medicine
In medicinal chemistry, the compound might be explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry
Industrial applications could involve the use of the compound in the production of advanced materials, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (2-((Difluoromethyl)thio)phenyl)(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- (2-((Difluoromethyl)thio)phenyl)methanone
- (1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone
- (2-((Difluoromethyl)thio)phenyl)(1,1-dioxido-1,4-thiazepan-4-yl)methanone
Uniqueness
The unique combination of functional groups in (2-((Difluoromethyl)thio)phenyl)(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
[2-(difluoromethylsulfanyl)phenyl]-(1,1-dioxo-7-thiophen-2-yl-1,4-thiazepan-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F2NO3S3/c18-17(19)25-13-5-2-1-4-12(13)16(21)20-8-7-15(14-6-3-10-24-14)26(22,23)11-9-20/h1-6,10,15,17H,7-9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFQXIUZCSCXTJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCS(=O)(=O)C1C2=CC=CS2)C(=O)C3=CC=CC=C3SC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F2NO3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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